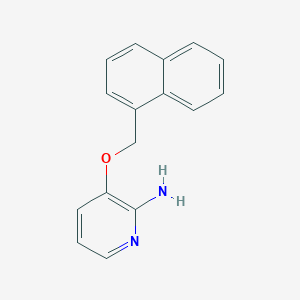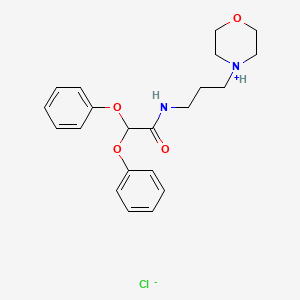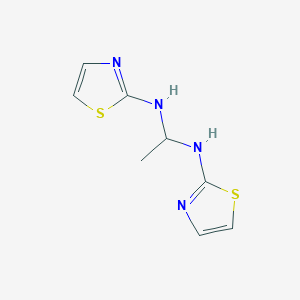
Silicic acid, (H2-Si2-O5), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid, (H2-Si2-O5), sodium salt, commonly known as sodium silicate, is a compound containing silicon, oxygen, and sodium. It is a colorless, water-soluble compound that forms a viscous solution in water. Sodium silicate is widely used in various industrial applications due to its adhesive, binding, and sealing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium silicate can be synthesized by reacting silica (SiO2) with sodium carbonate (Na2CO3) at high temperatures. The reaction is as follows:
SiO2+Na2CO3→Na2SiO3+CO2
This reaction typically occurs at temperatures between 1400°C and 1500°C .
Industrial Production Methods
In industrial settings, sodium silicate is produced by melting a mixture of silica and sodium carbonate in a furnace. The molten mixture is then cooled and solidified to form glass-like lumps, which are subsequently dissolved in water to produce a concentrated solution of sodium silicate .
Chemical Reactions Analysis
Types of Reactions
Sodium silicate undergoes various chemical reactions, including:
Hydrolysis: Sodium silicate hydrolyzes in water to form silicic acid and sodium hydroxide.
Condensation: Silicic acid can condense to form polymeric silicates.
Neutralization: Sodium silicate reacts with acids to form silica gel and sodium salts.
Common Reagents and Conditions
Hydrolysis: Occurs in the presence of water.
Condensation: Occurs under acidic or neutral conditions.
Neutralization: Requires strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Silicic acid and sodium hydroxide.
Condensation: Polymeric silicates.
Neutralization: Silica gel and sodium salts.
Scientific Research Applications
Sodium silicate has numerous applications in scientific research, including:
Chemistry: Used as a binder in the production of refractory materials and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological specimens for electron microscopy.
Medicine: Utilized in dental impression materials and as a component in some pharmaceutical formulations.
Industry: Widely used in the production of detergents, adhesives, and sealants.
Mechanism of Action
The mechanism of action of sodium silicate involves its ability to form a gel-like structure upon hydrolysis and condensation. This gel-like structure provides adhesive and binding properties, making it useful in various applications. The molecular targets and pathways involved include the formation of siloxane bonds (Si-O-Si) and the interaction with other chemical species to form stable complexes .
Comparison with Similar Compounds
Sodium silicate can be compared with other silicate compounds, such as:
Potassium silicate (K2SiO3): Similar in structure and properties but contains potassium instead of sodium.
Calcium silicate (CaSiO3): Used in construction materials and has different solubility and reactivity compared to sodium silicate.
Magnesium silicate (MgSiO3): Commonly found in talc and used as a filler in various products.
Sodium silicate is unique due to its high solubility in water and its ability to form a viscous solution, making it particularly useful in applications requiring strong adhesive and binding properties .
Properties
CAS No. |
52478-48-5 |
|---|---|
Molecular Formula |
H2NaO5Si2+ |
Molecular Weight |
161.17 g/mol |
IUPAC Name |
sodium;hydroxy-[hydroxy(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/Na.H2O5Si2/c;1-6(2)5-7(3)4/h;1,3H/q+1; |
InChI Key |
JPZUANBEGPZLMP-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](=O)O[Si](=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















